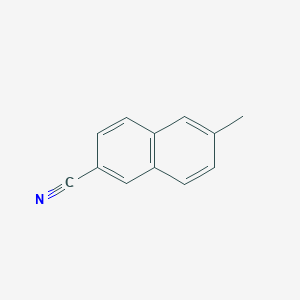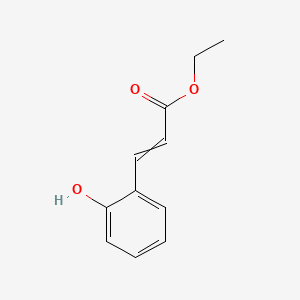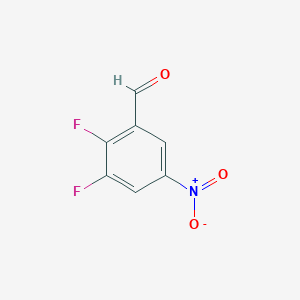
6-Methylnaphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylnaphthalene-2-carbonitrile is an organic compound with the molecular formula C12H9N It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylnaphthalene-2-carbonitrile typically involves the cyanation of 6-methylnaphthalene. One common method is the Rosenmund-von Braun reaction, where 6-methylnaphthalene is reacted with copper(I) cyanide in the presence of a suitable solvent under reflux conditions . Another approach involves the Sandmeyer reaction, where 6-methylnaphthalene is first diazotized and then treated with copper(I) cyanide .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyanation processes using similar methods but optimized for higher yields and efficiency. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylnaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products:
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Halogenated or nitrated naphthalene derivatives
Applications De Recherche Scientifique
6-Methylnaphthalene-2-carbonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methylnaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the naphthalene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparaison Avec Des Composés Similaires
- 2-Cyano-6-methoxybenzothiazole
- 2-Methylnaphthalene
- 6-Methylnaphthalene
Comparison: 6-Methylnaphthalene-2-carbonitrile is unique due to the presence of both a cyano and a methyl group, which confer distinct chemical reactivity and biological activity. Compared to 2-methylnaphthalene, the cyano group in this compound enhances its electrophilic properties, making it more reactive in certain chemical reactions .
Propriétés
Numéro CAS |
38879-95-7 |
|---|---|
Formule moléculaire |
C12H9N |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
6-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H9N/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7H,1H3 |
Clé InChI |
YYQROUFJRZIQNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-((Trifluoromethyl)sulfinyl)benzo[d]oxazole](/img/structure/B8769121.png)




![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8769143.png)
![7-chloro-N-[2-(2-pyridinyl)ethyl]-4-Quinazolinamine](/img/structure/B8769144.png)





